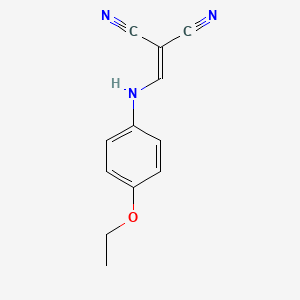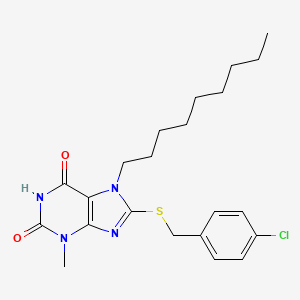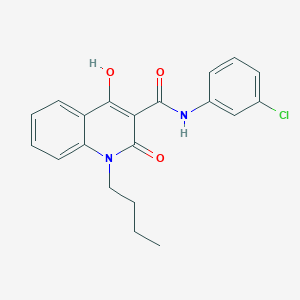
4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol is an organic compound characterized by the presence of nitro, trifluoromethyl, and phenylimino groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol typically involves the condensation of 4-nitro-2-hydroxybenzaldehyde with 4-trifluoromethylaniline. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-(trifluoromethyl)phenyl isocyanate
- 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-Nitro-2-((4-trifluoromethyl-phenylimino)-methyl)-phenol is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various scientific and industrial purposes.
Properties
Molecular Formula |
C14H9F3N2O3 |
|---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
4-nitro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-1-3-11(4-2-10)18-8-9-7-12(19(21)22)5-6-13(9)20/h1-8,20H |
InChI Key |
HVCKAKWJTGZIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11993886.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)








![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)
![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)

